molecular formula C18H21NO3 B495668 N-(2-isobutoxyphenyl)-2-phenoxyacetamide

N-(2-isobutoxyphenyl)-2-phenoxyacetamide

Cat. No.: B495668
M. Wt: 299.4g/mol
InChI Key: UEHYSYFVGHGDGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Isobutoxyphenyl)-2-phenoxyacetamide is a phenoxyacetamide derivative characterized by an isobutoxy group (-OCH2CH(CH3)2) attached to the phenyl ring of the acetamide moiety. This compound belongs to a broader class of 2-phenoxyacetamides, which are synthesized via nucleophilic substitution reactions between substituted phenols and chloroacetamide derivatives under basic conditions .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4g/mol

IUPAC Name

N-[2-(2-methylpropoxy)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H21NO3/c1-14(2)12-22-17-11-7-6-10-16(17)19-18(20)13-21-15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3,(H,19,20)

InChI Key

UEHYSYFVGHGDGY-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Canonical SMILES

CC(C)COC1=CC=CC=C1NC(=O)COC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring significantly impacts melting points, solubility, and stability. Key examples include:

Compound Name Substituent(s) Melting Point (°C) Reference
N-(2-Chlorophenyl)-2-phenoxyacetamide 2-Cl Not reported
N-(3,4-Difluorophenyl)-2-phenoxyacetamide 3,4-diF 90–91
N-(4-Chloro-2-fluorophenyl)-2-phenoxyacetamide 4-Cl, 2-F 110–111
N-(1-Adamantyl)-2-phenoxyacetamide 1-Adamantyl Not reported
N-(2-Isobutoxyphenyl)-2-phenoxyacetamide 2-OCH2CH(CH3)2 Not reported -
  • Lipophilicity : The isobutoxy group in the target compound enhances lipophilicity compared to polar substituents like -SO2NH2 (e.g., compound Gd, m.p. 206–207°C ). This may improve membrane permeability but reduce aqueous solubility.

Pharmacological Potential

  • Anti-inflammatory/Analgesic Activity: Analogous compounds like N-(2-bromocyclohexyl)-2-phenoxyacetamide demonstrated anti-inflammatory and analgesic effects in preclinical studies .
  • Antimicrobial Applications: Cephalosporin derivatives (e.g., 11b) highlight the role of phenoxyacetamides in antibiotic design , though the target compound’s relevance here is unclear.

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